![molecular formula C17H24N4O3S B5539040 N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

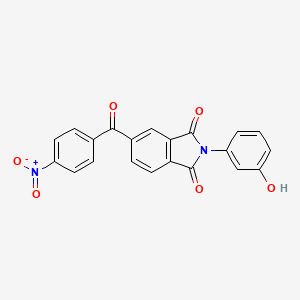

N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide" is a complex organic molecule. Its structure and properties suggest its potential in various chemical and pharmaceutical applications. However, we focus strictly on its chemical synthesis, molecular structure, reactions, and physical and chemical properties without delving into drug usage, dosages, or side effects.

Synthesis Analysis

The synthesis process of similar methanesulfonamide derivatives involves multiple steps, including ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, leading to various methanesulfonamide compounds. This synthesis methodology provides a pathway for creating complex molecules with potential biological activity, as seen in derivatives evaluated for HMG-CoA reductase inhibition (Watanabe et al., 1997; Yee et al., 2002).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives show variations in bond angles and torsion angles, influencing their molecular conformations and interactions, such as hydrogen bonding and π-π stacking (Jacobs et al., 2013; Dodoff et al., 2004).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including one-pot syntheses, disulfonylations, and rearrangements, leading to diverse structural motifs and potential biological activities. These reactions reflect the compounds' reactivity and functional versatility (Sharma & Bhuyan, 2014; Tamaddon & Azadi, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds are determined by their molecular structure. The crystal structures often reveal significant information about intermolecular interactions, which can affect solubility and melting points (Butin et al., 1996; Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, depend largely on the functional groups present in the molecule. The sulfonamide group, in particular, is known for its potential in forming hydrogen bonds and engaging in chemical reactions, influencing the overall chemical behavior of the compounds (Rubtsova et al., 2020; Mphahlele & Maluleka, 2021).

科学的研究の応用

Cholesterol Biosynthesis Inhibition

The methanesulfonamide pyrimidine-substituted compounds, including N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide, have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase. This enzyme is crucial in cholesterol biosynthesis. One of the compounds in this series showed significant potency, being approximately 100 times more potent than pravastatin in inhibiting cholesterol biosynthesis in rat isolated hepatocytes (Watanabe et al., 1997).

High Yield Synthesis of Furylmethane Derivatives

A two-phase system was investigated for the high-yield production of tri(furyl)methane from furfural and furan, involving methanesulfonamide pyrimidine-related compounds. This method significantly reduces polymer formation and increases yield (Shinde & Rode, 2017).

Catalytic Activity in Organic Synthesis

The compound has been used in a novel, mild, and efficient one-pot synthesis of 2-amino-3-cyanopyridines, demonstrating its utility as a catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Structural Studies and Molecular Interactions

N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide and its derivatives have been subjects of extensive structural studies. These studies involve characterization using techniques like nuclear magnetic resonance, infrared, and mass spectrometry, contributing to a better understanding of molecular interactions and geometries (Mphahlele & Maluleka, 2021).

Proton Brake Mechanism

Research into the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, related to methanesulfonamide pyrimidines, has provided insights into molecular rotation and interaction dynamics. This has potential implications for the design of molecular machines and sensors (Furukawa et al., 2020).

Potential Ligands for Metal Coordination

Studies on sulfonamide derivatives, including methanesulfonamides, have shown their potential as ligands for metal coordination. This research contributes to the field of coordination chemistry and the development of new metal complexes with various applications (Jacobs, Chan, & O'Connor, 2013).

特性

IUPAC Name |

N-[(3S,4R)-1-[[2-(furan-2-yl)pyrimidin-5-yl]methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-3-5-14-11-21(12-15(14)20-25(2,22)23)10-13-8-18-17(19-9-13)16-6-4-7-24-16/h4,6-9,14-15,20H,3,5,10-12H2,1-2H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZRLEOOKLJEKI-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CN=C(N=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)